molecular formula C22H26N4O2S B2964588 N-isopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1242920-69-9

N-isopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No. B2964588
CAS RN: 1242920-69-9
M. Wt: 410.54
InChI Key: FWXBOCOCBMQDNX-UHFFFAOYSA-N
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Description

N-isopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H26N4O2S and its molecular weight is 410.54. The purity is usually 95%.
BenchChem offers high-quality N-isopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Applications

Research indicates potential anti-inflammatory applications, with compounds structurally related to N-isopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide showing promising results. For instance, derivatives synthesized from ibuprofen analogs have been evaluated for their anti-inflammatory activity, demonstrating potent effects in models such as carrageenan-induced rat paw edema, highlighting the therapeutic potential of these compounds in inflammation-related conditions (Rajasekaran, Sivakumar, & Jayakar, 1999).

Anti-angiogenic and DNA Cleavage Activities

Another study explored the synthesis of novel derivatives with a focus on their anti-angiogenic and DNA cleavage activities, which are crucial in cancer therapy. These compounds effectively blocked blood vessel formation in vivo and exhibited significant DNA cleavage activities, suggesting their utility as anticancer agents with dual modes of action. The presence of specific functional groups was found to determine their potency, underscoring the importance of structural optimization for enhanced therapeutic effects (Kambappa et al., 2017).

Anticancer Applications

The development of selective and orally efficacious inhibitors targeting the Met kinase superfamily, including derivatives similar to the compound of interest, has shown promise in cancer therapy. These inhibitors demonstrated complete tumor stasis in certain cancer models, leading to their advancement into clinical trials, which highlights their potential as novel anticancer therapeutics (Schroeder et al., 2009).

Histone Deacetylase Inhibition

Compounds like N-isopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide have been evaluated for their ability to inhibit histone deacetylases (HDACs), a mechanism of action relevant to cancer treatment. One such compound, characterized by selective inhibition of HDACs 1-3 and 11, exhibited significant antitumor activity in vivo, indicating its potential as an anticancer drug (Zhou et al., 2008).

properties

IUPAC Name

1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-propan-2-ylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-13(2)23-20(27)16-5-4-10-26(11-16)22-24-18-17(12-29-19(18)21(28)25-22)15-8-6-14(3)7-9-15/h6-9,12-13,16H,4-5,10-11H2,1-3H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXBOCOCBMQDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

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